

Technical Guide: 2-(Benzylxy)-5-fluoropyridine in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Benzylxy)-5-fluoropyridine

Cat. No.: B594427

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Benzylxy)-5-fluoropyridine**, a key building block in medicinal chemistry. This document details its chemical properties, synthesis, and applications in the development of novel therapeutics, particularly focusing on its role as a precursor to kinase inhibitors.

Chemical Profile and CAS Number

2-(Benzylxy)-5-fluoropyridine is a substituted pyridine derivative valued for the strategic placement of its benzylxy and fluoro groups. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a final drug molecule.

Property	Value
Chemical Name	2-(Benzylxy)-5-fluoropyridine
CAS Number	1305322-95-5
Molecular Formula	C ₁₂ H ₁₀ FNO
Molecular Weight	203.21 g/mol

Suppliers

This compound is available from various chemical suppliers, including:

- Sinfoo Biotech
- Amadis Chemical Company Limited
- Aladdin

Synthesis of 2-(Benzylxy)-5-fluoropyridine

A general and efficient method for the synthesis of **2-(Benzylxy)-5-fluoropyridine** involves the nucleophilic aromatic substitution of 2,5-difluoropyridine with benzyl alcohol.

Experimental Protocol:

Materials:

- 2,5-difluoropyridine
- Benzyl alcohol
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

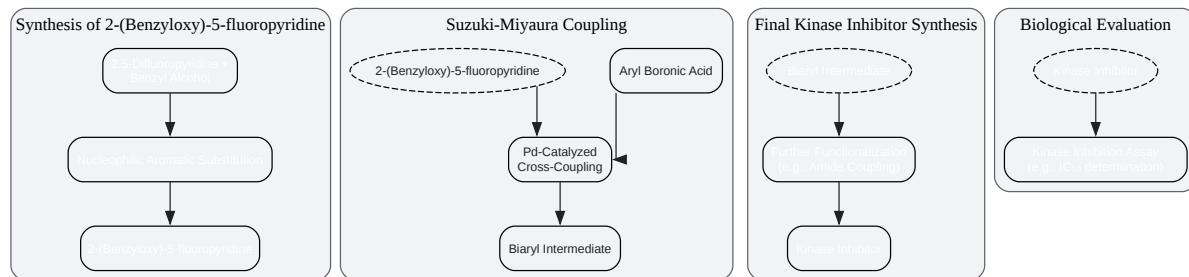
Procedure:

- To a stirred solution of benzyl alcohol (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

- Cool the reaction mixture back to 0 °C and add a solution of 2,5-difluoropyridine (1.0 equivalent) in anhydrous DMF dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford **2-(BenzylOxy)-5-fluoropyridine**.

Spectroscopic Data

The structural confirmation of synthesized **2-(BenzylOxy)-5-fluoropyridine** is achieved through standard spectroscopic methods.


¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	¹³ C NMR (101 MHz, CDCl ₃) δ (ppm)	Mass Spectrometry (EI)
8.15 (d, J = 3.1 Hz, 1H)	158.4 (d, J = 242.4 Hz)	m/z = 203.07 (M ⁺)
7.45 - 7.30 (m, 6H)	152.9 (d, J = 12.1 Hz)	
6.85 (dd, J = 9.0, 3.8 Hz, 1H)	136.5	
5.40 (s, 2H)	128.7	
128.3		
127.9		
125.1 (d, J = 24.2 Hz)		
110.2 (d, J = 3.8 Hz)		
68.9		

Application in Drug Discovery: Synthesis of Kinase Inhibitors

2-(BenzylOxy)-5-fluoropyridine is a valuable intermediate in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. The fluoropyridine moiety can serve as a key pharmacophore that interacts with the hinge region of the kinase active site.

Experimental Workflow: Synthesis of a Pyridine-based Kinase Inhibitor

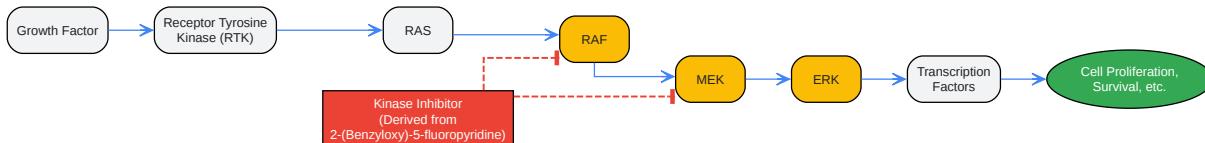
This workflow outlines the use of **2-(BenzylOxy)-5-fluoropyridine** in a Suzuki-Miyaura cross-coupling reaction to form a biaryl scaffold, a common core structure in many kinase inhibitors.

[Click to download full resolution via product page](#)

General workflow for kinase inhibitor synthesis.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:


- **2-(Benzyl)-5-fluoropyridine**
- Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., K₂CO₃)
- 1,4-Dioxane
- Water
- Microwave synthesis vial

Procedure:

- In a 10 mL microwave vial, combine **2-(BenzylOxy)-5-fluoropyridine** (1.0 equivalent), the aryl boronic acid (1.2 equivalents), $\text{Pd}(\text{PPh}_3)_4$ (0.05 equivalents), and K_2CO_3 (2.0 equivalents).
- Add a 4:1 mixture of 1,4-dioxane and water to the vial.
- Seal the vial and place it in a microwave reactor.
- Irradiate the reaction mixture at 120 °C for 15-30 minutes.
- After cooling, dilute the reaction mixture with ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash chromatography to yield the desired biaryl product.[1]

Signaling Pathway Context

The synthesized kinase inhibitors often target specific signaling pathways implicated in diseases like cancer. For example, inhibitors targeting kinases in the MAPK/ERK pathway are of significant interest.

[Click to download full resolution via product page](#)

MAPK/ERK signaling pathway with potential inhibition points.

This guide provides a foundational understanding of the synthesis and application of **2-(BenzylOxy)-5-fluoropyridine** in the context of drug discovery. The provided protocols are general and may require optimization for specific substrates and reaction scales.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: 2-(Benzylxy)-5-fluoropyridine in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b594427#cas-number-and-supplier-for-2-benzylxy-5-fluoropyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com